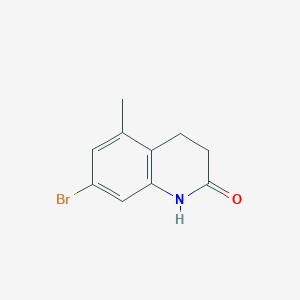

7-Bromo-5-methyl-3,4-dihydro-1H-quinolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 7-Bromo-5-methyl-3,4-dihydro-1H-quinolin-2-one is a derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The presence of bromine and methyl groups on the quinoline core structure can significantly influence the chemical and physical properties of the compound, as well as its reactivity and potential as a pharmacological agent .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the synthesis of 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivatives, which are structurally related to this compound, involves the introduction of substituents such as alkyl, alkoxy, or halogen at specific positions on the quinoline ring. These modifications can enhance the inhibitory activity of the compounds against cAMP hydrolysis by human platelet phosphodiesterase and platelet aggregation . Another synthesis approach for N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones involves a one-pot reaction, which includes a Williamson-type reaction followed by intramolecular C–N bond cyclization .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial in determining their biological activity and interaction with biological targets. For example, the crystal structure of a related compound, 7,7-Dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline, was determined by single-crystal X-ray diffraction. The analysis revealed that the six-membered ring adopts a half-chair conformation, and there are significant dihedral angles between the phenyl rings and the plane of the six-membered ring. Such structural details can provide insights into the conformational preferences of this compound and its potential interactions .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which can be utilized to further modify the structure or to understand their mechanism of action. For instance, the compound 7-bromo-1,3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one undergoes thermal rearrangement into quinazolin-2-aldehyde under certain conditions. Such reactivity can be indicative of the behavior of this compound under similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of substituents can affect properties such as solubility, melting point, and reactivity. For example, the presence of intermolecular hydrogen bonds, as observed in the crystal structure analysis of a related compound, can impact the compound's stability and solubility . These properties are essential for the practical application of the compound in chemical synthesis and pharmaceutical development.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Methods : 7-Bromo-5-methyl-3,4-dihydro-1H-quinolin-2-one has been synthesized using various methods. A notable approach is a one-pot synthesis method for N-substituted derivatives of this compound, demonstrating its versatility in chemical synthesis (Li, Li, & Gao, 2016).

Tautomerism and Reactivity : This compound exhibits interesting tautomeric forms under different conditions, which is significant in understanding its chemical reactivity and potential applications in further synthetic processes (Ukrainets, Bereznyakova, & Turov, 2008).

Biological Activities

Enzyme Inhibition Properties : It has been discovered to inhibit certain human carbonic anhydrase isoforms without hydrolyzing its lactam ring, a mechanism different from related compounds, indicating potential for developing new classes of enzyme inhibitors (Vullo et al., 2015).

Potential in Drug Development : The structural uniqueness and chemical properties of this compound make it a candidate for further exploration in drug development, particularly in the design of new medicinal compounds (Wang, Zhao, & Kuo, 2001).

Advanced Materials and Catalysis

Role in Material Synthesis : Its derivatives and related compounds are used in synthesizing advanced materials, highlighting its importance in materials science (Acheson, Procter, & Critchley, 1976).

Catalytic Applications : The compound and its derivatives could potentially be used in catalysis, aiding in the development of more efficient and sustainable chemical processes (Klásek, Kořistek, Sedmera, & Halada, 2003).

Propriétés

IUPAC Name |

7-bromo-5-methyl-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-6-4-7(11)5-9-8(6)2-3-10(13)12-9/h4-5H,2-3H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIHMYKGKJKXOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1CCC(=O)N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane](/img/structure/B2506793.png)

![(2E,NZ)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2506805.png)